
Technical Monograph: CAS 313393-56-5

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
N-Benzo[1,3]dioxol-5-yl-

succinamic acid

CAS No.: 313393-56-5

Cat. No.: B186044

Get Quote

Advanced Scaffold Characterization & Utilization
Guide
Executive Summary
CAS 313393-56-5, chemically defined as 4-(Benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid

(also known as N-(3,4-methylenedioxyphenyl)succinamic acid), is a high-value bifunctional

building block in medicinal chemistry.[1][2] It represents a "privileged structure" intermediate,

combining the lipophilic, metabolically significant 1,3-benzodioxole motif with a reactive

succinamic acid tail.

This guide is engineered for drug development professionals utilizing this compound in

Fragment-Based Drug Discovery (FBDD) and Combinatorial Library Synthesis. Its primary

utility lies in its role as a precursor for N-aryl succinimides (a known anticonvulsant

pharmacophore) and as a linker for proteolysis-targeting chimeras (PROTACs) or molecular

probes.
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Part 1: Chemical Identity & Physicochemical
Properties[3]
The following data aggregates experimentally validated properties and calculated descriptors

essential for assay development and synthetic planning.

Property Value Technical Note

Chemical Name
4-(Benzo[d][1,3]dioxol-5-

ylamino)-4-oxobutanoic acid
IUPAC nomenclature

CAS Number 313393-56-5 Key identifier for procurement

Molecular Formula C₁₁H₁₁NO₅

Molecular Weight 237.21 g/mol
Ideal for fragment-based

screening (Rule of 3 compliant)

Physical State Off-white to pale beige powder Crystalline solid

Solubility
DMSO (>50 mg/mL), DMF, 1M

NaOH

Poorly soluble in neutral water;

soluble in alkaline buffers

pKa (Calc) ~4.5 (Carboxylic acid)
Deprotonated at physiological

pH (7.[3]4)

LogP (Calc) ~1.2 - 1.5
Favorable lipophilicity for cell

permeability

H-Bond Donors 2 (Amide NH, Acid OH) Critical for active site binding

H-Bond Acceptors
5 (Dioxole oxygens,

Carbonyls)

Part 2: Pharmacophore Dynamics & Synthetic
Mechanism
Unlike a direct-acting drug, CAS 313393-56-5 functions as a pharmacophore scaffold. Its value

is derived from its ability to access specific biological spaces through downstream modification.

1. The Benzodioxole Moiety (The "Head")
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The 1,3-benzodioxole ring is a bioisostere of the catechol group but lacks the rapid oxidative

instability. It is a common feature in marketed drugs (e.g., Tadalafil, Paroxetine) and serves two

roles:

Hydrophobic Interaction: Engages in

-

stacking within protein binding pockets.

Metabolic Interaction: Can act as a substrate or inhibitor for Cytochrome P450 enzymes

(specifically CYP2D6 and CYP3A4), making it a critical motif to evaluate early in lead

optimization.

2. The Succinamic Acid Tail (The "Handle")
The acyclic amide/acid chain provides a versatile "handle" for further chemical elaboration.

Cyclization: Under dehydrating conditions, it cyclizes to form N-aryl succinimides, a class of

compounds with documented anticonvulsant and antimicrobial activity.

Coupling: The free carboxylic acid allows for amide coupling to amines, enabling the creation

of larger, more complex libraries.

Synthetic & Transformation Logic (Graphviz Diagram)
The following diagram illustrates the synthesis of CAS 313393-56-5 and its critical downstream

transformation into the bioactive succinimide scaffold.
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Figure 1: Synthetic trajectory of CAS 313393-56-5.[4] The compound serves as the stable

open-chain intermediate between raw materials and the cyclic succinimide pharmacophore.

Part 3: Experimental Protocols
As a Senior Application Scientist, I recommend the following protocols. These are designed to

maximize yield and reproducibility, addressing common pitfalls like hydrolysis or incomplete

solubility.

Protocol A: Solubility & Stock Solution Preparation
Rationale: The carboxylic acid moiety creates pH-dependent solubility. Direct dissolution in

neutral water often fails.

Solvent Choice: Use DMSO (Dimethyl Sulfoxide) for biological assays (up to 100 mM) or

DMF for chemical synthesis.

Preparation Step:

Weigh 23.7 mg of CAS 313393-56-5.

Add 1.0 mL of anhydrous DMSO.

Vortex for 30 seconds. Solution should be clear and colorless.

Aqueous Dilution:

For cell assays, dilute the DMSO stock into culture media. Ensure final DMSO

concentration is <0.5%.

Note: If precipitation occurs in media, pre-buffer the media to pH 7.4 or slightly higher (pH

8.0) to ensure ionization of the carboxylic acid.

Protocol B: Cyclization to Succinimide (Library Generation)
Rationale: To convert the "open" scaffold into the "closed" bioactive imide.

Reagents: CAS 313393-56-5 (1.0 eq), Acetic Anhydride (3.0 eq), Sodium Acetate (0.1 eq).
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Procedure:

Suspend CAS 313393-56-5 in Toluene or Acetic Acid.

Add Acetic Anhydride and Sodium Acetate.

Reflux (110°C) for 2-4 hours. Monitor by TLC (the acid spot will disappear; a less polar

spot will appear).

Workup: Cool to room temperature. Pour into ice water. The succinimide product usually

precipitates. Filter and wash with water.

Validation: Check IR. The broad OH stretch of the acid (2500-3300 cm⁻¹) should disappear,

and the carbonyl region should show the characteristic split imide peaks (~1700 and ~1780

cm⁻¹).

Protocol C: Amide Coupling (Linker Utilization)
Rationale: Using the acid group to attach this fluorophore/pharmacophore to a different amine.

Activation: Dissolve CAS 313393-56-5 (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0

eq). Stir for 5 minutes.

Coupling: Add the target amine (R-NH₂). Stir at RT for 2-12 hours.

Purification: The product is a neutral amide (or retains the amine's charge). Standard

reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended.

Part 4: Safety & Handling (MSDS Summary)
While specific toxicology data for this intermediate may be sparse, handle it based on its

functional groups (Aniline derivative + Carboxylic Acid).

Hazard Classification: Irritant (Skin, Eye, Respiratory).

Signal Word: Warning.

Precautionary Statements:
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P261: Avoid breathing dust/fume.

P280: Wear protective gloves/eye protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses if present.

Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Nitrogen/Argon) if storing for

>6 months. Keep desiccated to prevent hydrolysis of the amide bond over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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